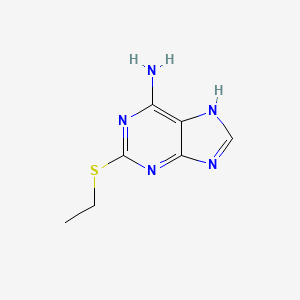

2-(Ethylthio)-9H-purin-6-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-2-13-7-11-5(8)4-6(12-7)10-3-9-4/h3H,2H2,1H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUJKXQJBKRXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398410 | |

| Record name | 2-ethylthioadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33436-90-7 | |

| Record name | 33436-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylthioadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylthio 9h Purin 6 Amine and Its Derivatives

Classical Approaches to Purine (B94841) Core Synthesis Applicable to 2-(Ethylthio)-9H-purin-6-amine

The foundational method for constructing the purine ring system is the Traube purine synthesis, first developed in 1900. wikipedia.orgthieme-connect.de This classical approach involves the cyclization of an amine-substituted pyrimidine (B1678525) with a one-carbon source, such as formic acid, to form the fused imidazole (B134444) ring. wikipedia.orgthieme-connect.de Specifically, the synthesis of purines with a substituent at the 2-position, like the ethylthio group, can be achieved by the cyclization of 4,5-diaminopyrimidines. avcr.czwur.nl

The general pathway of the Traube synthesis starts with a 4,5-diaminopyrimidine (B145471) which reacts with a suitable reagent to introduce the final carbon atom of the imidazole ring. researchgate.net While formic acid is a common reagent, other one-carbon sources can be employed to introduce various substituents at the 8-position. thieme-connect.de This method remains a cornerstone in purine chemistry due to its versatility and applicability to a wide range of substituted purines. wur.nl

Novel Synthetic Routes for the Introduction of the 2-Ethylthio Moiety

Modern synthetic methods have focused on the direct introduction of the ethylthio group onto a pre-existing purine core. A highly efficient route involves the nucleophilic substitution of a suitable leaving group at the 2-position of the purine ring.

A common precursor for this transformation is 2-chloroadenine (B193299). nih.govscispace.comrsc.org The reaction of 2-chloroadenine with ethanethiol (B150549) in a solvent like dimethylformamide (DMF) provides this compound in excellent yield. nih.govscispace.comrsc.org This method is straightforward and allows for the synthesis of a variety of 2-thioether substituted purines by simply varying the thiol reagent. nih.govrsc.org For instance, reacting 2-chloroadenine with other thiols such as n-hexanethiol or benzyl (B1604629) mercaptan yields the corresponding 2-(hexylthio)- and 2-(benzylthio)-9H-purin-6-amines, respectively. nih.govrsc.org

The table below summarizes the synthesis of several 2-thioether-substituted purines from 2-chloroadenine:

| Thiol Reagent | Product | Yield (%) |

| Ethanethiol | This compound | 99 |

| n-Hexanethiol | 2-(Hexylthio)-9H-purin-6-amine | 40 |

| Cyclohexanethiol | 2-(Cyclohexylthio)-9H-purin-6-amine | 60 |

| Benzyl mercaptan | 2-(Benzylthio)-9H-purin-6-amine | 80 |

| 2-Phenylethanethiol | 2-(Phenethylthio)-9H-purin-6-amine | 87 |

Strategies for Functionalization at the 6-Amino Position of this compound

Functionalization at the 6-amino position of the purine ring is a key strategy for creating diverse analogues. While direct modification of the 6-amino group can be challenging, a common approach involves starting with a 6-halopurine and introducing the desired amino functionality via nucleophilic aromatic substitution (SNAr). avcr.cz

For instance, 2,6-dichloropurine (B15474) can be selectively functionalized. The chlorine at the 6-position is more reactive than the one at the 2-position, allowing for preferential substitution. avcr.cz This allows for the introduction of various amines at the 6-position, followed by the introduction of the ethylthio group at the 2-position.

Another strategy involves the use of protecting groups. The 2-amino group can be protected to allow for selective reactions at other positions of the purine ring. researchgate.net After functionalization, the protecting group can be removed to yield the desired product.

Stereoselective Synthesis Considerations for Related Analogues

The synthesis of nucleoside analogues of this compound introduces the challenge of controlling stereochemistry at the sugar moiety. mcgill.ca Stereoselective synthesis is crucial as different enantiomers of a nucleoside analogue can exhibit vastly different biological activities. google.com

One approach to achieving stereoselectivity is through the glycosylation of the purine base with a chiral sugar derivative. google.com The stereochemical outcome of this reaction can be influenced by the nature of the sugar protecting groups and the reaction conditions.

An alternative strategy involves the cyclization of an acyclic precursor that already contains the desired stereochemistry. mcgill.ca This method can provide access to both natural D-nucleosides and unnatural L-nucleosides with high stereocontrol. mcgill.ca Biocatalytic approaches using enzymes from the purine nucleoside salvage pathway are also being explored for the highly stereoselective synthesis of 2'-functionalized nucleoside analogues. nih.gov

Green Chemistry Principles in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. researchgate.netrasayanjournal.co.in The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.netmdpi.com

For purine synthesis, several greener approaches have been investigated. These include:

Catalyst- and solvent-free reactions: The C-N coupling reaction of unprotected 6-chloropurine (B14466) nucleosides with N-heterocycles can be achieved without a catalyst or solvent, providing a simple and environmentally friendly method. rsc.org

Multicomponent reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more atom-economical and can reduce the number of purification steps. researchgate.netrasayanjournal.co.in

Biocatalysis: The use of enzymes or whole-cell systems can offer high selectivity and mild reaction conditions, reducing the need for protecting groups and harsh reagents. numberanalytics.commdpi.com Multi-enzymatic cascade reactions are being developed for the efficient synthesis of purine derivatives. nih.govmdpi.com

Use of renewable feedstocks: Utilizing naturally occurring and renewable building blocks for synthesis is a key principle of green chemistry. mdpi.com

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. numberanalytics.com Key considerations for the scale-up of this compound synthesis include:

Process safety: Ensuring the safe handling of all reagents and intermediates is paramount.

Cost-effectiveness: The chosen synthetic route must be economically viable on a large scale.

Process robustness and reproducibility: The synthesis must consistently deliver the product with the desired purity and yield.

Waste management: Efficient methods for treating and minimizing waste streams are essential.

Biotechnological approaches, such as microbial fermentation and enzymatic synthesis, are being explored for the large-scale production of purine derivatives as they can offer advantages in terms of sustainability and cost-effectiveness. numberanalytics.com

Purification and Characterization Techniques for Synthetic Products of this compound

After synthesis, the purification and characterization of this compound and its derivatives are crucial to ensure the identity and purity of the final product. Common purification techniques include:

Crystallization: This is often the most effective method for obtaining highly pure crystalline solids. union.edu

Column chromatography: This technique is widely used to separate the desired product from impurities and unreacted starting materials. ekb.egresearchgate.net

The purified compound is then characterized using a variety of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. mdpi.com

The following table lists the characterization data for this compound:

| Technique | Data |

| 1H NMR (400 MHz, DMSO-d6) | δ 12.75 (s, 1H), 7.94 (s, 1H), 7.17 (s, 2H), 3.04 (q, J = 7.3 Hz, 2H), 1.30 (t, J = 7.3 Hz, 3H) |

| 13C NMR (100 MHz, DMSO-d6) | δ 164.38, 155.28, 152.65, 139.47, 115.54, 25.08, 15.43 |

| HRMS (ESI) m/z | [M + H]+ calculated for C7H10N532S: 196.0657; found 196.0655 |

Molecular Interactions and Biological Activity of 2 Ethylthio 9h Purin 6 Amine

Cellular Pathway Modulation by 2-(Ethylthio)-9H-purin-6-amine

Impact on Signal Transduction Cascades

A thorough review of available scientific literature reveals no specific studies investigating the impact of this compound on signal transduction cascades. While purine (B94841) derivatives, in general, are known to interact with various signaling pathways, including those mediated by purinergic receptors, specific data for this compound is not presently available.

Influence on Gene Expression and Protein Synthesis

There is currently no published research detailing the influence of this compound on gene expression or protein synthesis. Consequently, its specific effects on these fundamental cellular processes remain uncharacterized.

Antiproliferative and Cytotoxic Effects of this compound

Evaluation in Various Cancer Cell Lines

No specific studies evaluating the antiproliferative and cytotoxic effects of this compound in various cancer cell lines have been found in the public domain. While related purine analogues have been investigated for their anticancer properties, data specifically for this compound is not available.

To illustrate the type of data that would be relevant, the following table shows hypothetical data for antiproliferative activity.

Hypothetical Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast | Data not available |

| HeLa | Cervical | Data not available |

| A549 | Lung | Data not available |

| Jurkat | Leukemia | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Immunomodulatory Potential of this compound

There is no available research on the immunomodulatory potential of this compound. Its effects on immune cells and the modulation of immune responses have not been reported.

Antimicrobial and Antiviral Activities of this compound

A comprehensive search of scientific databases reveals no studies specifically investigating the antimicrobial or antiviral activities of this compound. While other purine derivatives have been explored for such properties, the specific activity of this compound against bacteria, fungi, or viruses has not been documented.

The following table presents a hypothetical outline of how such data would be presented.

Hypothetical Antimicrobial and Antiviral Activity of this compound

| Organism | Type | Activity (e.g., MIC, IC₅₀) |

|---|---|---|

| Escherichia coli | Bacterium | Data not available |

| Staphylococcus aureus | Bacterium | Data not available |

| Candida albicans | Fungus | Data not available |

| Influenza A virus | Virus | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Other Pharmacological Activities (e.g., Anti-inflammatory, Neuroprotective) of this compound

Detailed research findings on the specific anti-inflammatory and neuroprotective activities of this compound are limited. While the purine scaffold is a common feature in molecules with diverse pharmacological effects, including modulation of inflammation and neuronal function, dedicated studies on the ethylthio-substituted purinamine in these contexts are not readily found in the reviewed literature.

There is a lack of specific studies investigating the anti-inflammatory properties of this compound. Research on other purine derivatives suggests that modifications to the purine ring can influence their interaction with targets involved in the inflammatory cascade. However, without direct experimental evidence, the anti-inflammatory potential of this compound remains speculative.

Similarly, the neuroprotective effects of this compound have not been a significant focus of published research. The role of purinergic signaling in the central nervous system is well-established, with various adenosine (B11128) and ATP receptor ligands showing promise in models of neurodegeneration. However, specific data from neuronal cell culture studies or in vivo models of neurodegeneration for this compound are not available.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 Ethylthio 9h Purin 6 Amine Analogues

Impact of Substituents at the 2-Position on Biological Activity

The substituent at the 2-position of the purine (B94841) ring plays a critical role in modulating the biological activity of 2-(Ethylthio)-9H-purin-6-amine analogues. The ethylthio group itself is a key modification of the parent adenosine (B11128) structure, and further alterations at this position have profound effects on receptor affinity and efficacy.

Studies on various 2-thioether derivatives of adenosine have demonstrated that the nature of the alkyl or aryl group attached to the sulfur atom significantly influences their potency and selectivity for different purinergic receptors. unc.edu For instance, the introduction of chain-extended 2-thioethers, including cyanoalkyl, nitroaromatic, amino, thiol, cycloalkyl, n-alkyl, and olefinic groups, has been explored to develop high-affinity P2-purinoceptor-selective agonists. unc.edu In a series of 2-thioethers of ATP, an (aminophenyl)ethyl derivative was found to be the most potent in stimulating the production of inositol (B14025) phosphates. unc.edu

The length and character of the linker between the sulfur and any terminal functional group are also important. The 2-phenylethyl moiety, when linked through an ether group to the 2-position of adenosine, resulted in higher A3 adenosine receptor (A3AR) affinity compared to an amine or thioether linkage. nih.gov Furthermore, the rigidity of the substituent at the C2-position can impact binding affinity, with studies suggesting that a more rigid hexynyl group leads to greater affinity than a more flexible hexanyl chain. researchgate.net

It is also noteworthy that certain 2-substituents can decrease the intrinsic efficacy of A3AR activation. nih.gov The combination of a 2-chloro modification with specific N6-substitutions can even eliminate efficacy at this receptor. nih.gov Conversely, in some contexts, replacing the 2-nitrogen atom with an sp-hybridized carbon atom has been shown to be a viable strategy in the design of cyclin-dependent kinase inhibitors. d-nb.info

The following table summarizes the impact of various substituents at the 2-position on the activity of purine analogues:

| Substituent at 2-Position | Observed Effect on Biological Activity | Receptor Focus |

| Ethylthio | Found in the parent compound, contributes to its specific activity profile. | General |

| (Aminophenyl)ethyl (on ATP) | Most potent in stimulating inositol phosphate (B84403) production. unc.edu | P2Y-purinoceptors |

| Phenylethyl (ether linkage) | Higher affinity compared to amine or thioether linkage. nih.gov | A3AR |

| Hexynyl | Greater binding affinity compared to hexenyl or hexanyl. researchgate.net | A2AAR |

| Chloro | Can decrease or eliminate efficacy, especially when combined with certain N6-substituents. nih.gov | A3AR |

| Aryl groups | Crucial for antagonist activity at adenosine receptors. mdpi.com | Adenosine Receptors |

Influence of Modifications at the 6-Amino Group on Target Engagement

The 6-amino group of this compound is another critical site for modification that profoundly influences its interaction with biological targets. The presence of the amino group at this position is generally considered essential for agonist activity at adenosine receptors. nih.gov

Substitution at the N6-position is a well-established strategy for enhancing the potency and selectivity of adenosine receptor ligands. acs.org For example, N6-methyl substitution in conjunction with 2-thioether modifications on ATP has been shown to produce potent and selective agonists for certain P2Y-receptors. unc.edu However, the impact of N6-modification can be complex. While some substitutions enhance activity, others can diminish it. For instance, replacing the 6-amino group with a methyl, chlorine, or oxygen atom leads to virtually inactive compounds at adenosine receptors. nih.gov

The size and nature of the substituent at the N6-position are key determinants of receptor selectivity. N6-cycloalkyl groups, such as N6-cyclopentyl, and N6-phenyl groups are known to increase selectivity for the A1 adenosine receptor (A1AR). nih.gov Furthermore, N6-benzyl groups, particularly those with 3-substitutions, have been shown to enhance A3AR selectivity. nih.gov

Interestingly, certain N6-substitutions, like cyclopentyl and 3-iodobenzyl, when combined with a 2-chloro modification, can completely abolish the efficacy of the ligand at both human and rat A3ARs. nih.gov This highlights the interplay between modifications at different positions of the purine scaffold.

The table below provides examples of how N6-substituents affect the activity of purine analogues:

| Modification at 6-Amino Group | Effect on Target Engagement | Receptor Subtype |

| Methyl | Can lead to potent and selective agonists when combined with 2-thioether modifications on ATP. unc.edu | P2Y |

| Cyclopentyl | Enhances selectivity for A1AR. nih.gov | A1AR |

| 3-Iodobenzyl | Enhances selectivity for A3AR. nih.gov | A3AR |

| Piperidinyl | Identified in potent and selective adenosine receptor antagonists. mdpi.com | Adenosine Receptors |

| Morpholino | Yielded high affinity and selective antagonists for A1 and A3 receptors. mdpi.com | A1AR, A3AR |

Role of the 9H-Purine Scaffold in Mediating Pharmacological Effects

The 9H-purine scaffold is the fundamental framework of this compound and is paramount in orchestrating its pharmacological effects. This heterocyclic ring system provides the necessary structural foundation for interaction with a wide array of biological targets, including G protein-coupled receptors (GPCRs) and kinases. d-nb.infoacs.org The nitrogen atoms within the purine ring system are crucial for forming hydrogen bonds and other interactions within the binding pockets of these proteins.

The 9H-tautomer of purine is generally the most stable form for both adenine (B156593) and purine derivatives. nih.gov The specific arrangement of nitrogen atoms and the potential for hydrogen bonding are key to its biological function. For instance, the 2-amine-9H-purine scaffold has been identified as a template for developing potent and selective ligands for the bromodomain of human BRD9. nih.govnih.govacs.org

The introduction of substituents at various positions on the purine ring, such as the 2, 6, and 9 positions, can enhance both binding affinity and selectivity for different enzymes and receptors. d-nb.info For example, 9-methylpurine (B1201685) derivatives have been found to be generally less potent but more selective adenosine receptor antagonists compared to their 9H-purine counterparts. mdpi.com The purine scaffold's ability to be functionalized at multiple sites allows for the fine-tuning of its pharmacological profile.

The inherent properties of the purine scaffold also contribute to its potential for crossing biological membranes, with purine-like heterocycles being considered favorable for blood-brain barrier penetration. uniba.it This has significant implications for the development of centrally acting drugs. The versatility of the purine scaffold is further demonstrated by its use in creating agents for cancer treatment. acs.org

Investigation of Conformation and Tautomerism on Activity Profiles of this compound

The three-dimensional conformation and the existence of different tautomeric forms of this compound and its analogues are critical factors that influence their activity profiles. The spatial arrangement of atoms and the distribution of protons within the molecule dictate how it fits into and interacts with its biological target.

The conformation of the ribose moiety in nucleoside analogues, which can be described by a "pseudorotational cycle," plays a significant role in ligand functionality at purine receptors. nih.gov Fixing the conformation of the ribose-like moiety can improve ligand binding and modulate functional efficacy. nih.gov

Tautomerism, the interconversion of structural isomers that differ in the position of protons, is another key aspect. For purines, the 9H tautomer is typically the most stable. nih.gov However, the presence of substituents can influence the relative stability of different tautomers. The amino-imino tautomeric equilibrium of adenosine analogues can be highly dependent on the solvent environment. ias.ac.in For instance, for N6-methoxyadenosine, the proportion of the imino tautomer increases significantly in aqueous media compared to nonpolar solvents. ias.ac.in

The specific tautomeric form of a purine derivative can determine its base-pairing properties and, consequently, its biological effects. nih.gov The imino tautomer of the adenine moiety, for example, has been unequivocally identified in the crystal structure of N6-methoxy-2',3',5'-tri-O-methyladenosine. nih.gov Computational studies are often employed to predict the tautomeric ratios of purine analogues and to understand how different substituents affect these equilibria. researchgate.net

The interplay between conformation and tautomerism is complex. The orientation of exocyclic groups, such as a methoxy (B1213986) group at the N6 position, can influence the preferred tautomeric state and the molecule's ability to form specific hydrogen bonds. ias.ac.innih.gov These subtle structural differences can have a dramatic impact on the biological activity of the compound.

Derivatization Strategies for Enhancing Selectivity and Potency of this compound

A variety of derivatization strategies are employed to enhance the selectivity and potency of this compound and related purine analogues. These strategies involve the targeted modification of specific positions on the purine scaffold and any associated moieties.

One common approach is the introduction of various substituents at the 2-position of the purine ring. As discussed previously, modifying the ethylthio group or replacing it with other thioethers, ethers, or carbon-linked groups can significantly alter receptor affinity and selectivity. unc.edunih.gov The introduction of alkynyl chains at the 2-position has also been shown to modulate activity at adenosine receptor subtypes. d-nb.info

Modification of the 6-amino group is another powerful strategy. The introduction of N6-cycloalkyl or N6-aryl groups is a well-established method for enhancing selectivity for specific adenosine receptor subtypes. nih.gov Furthermore, the use of "click chemistry" to attach larger moieties, such as dendrimers, to the N6-position has been explored to create multivalent ligands with enhanced agonist affinity and selectivity. nih.gov

Derivatization of the 9H-purine scaffold itself, for instance by N9-methylation, can also be used to fine-tune the pharmacological profile, often leading to more selective but less potent compounds. mdpi.com Combining modifications at multiple positions is a common strategy to achieve desired activity profiles. For example, the combination of a 2-chloro substituent with specific N6-substitutions has been studied for its effect on A3AR efficacy. nih.gov

Finally, derivatization of any associated sugar moiety in nucleoside analogues provides another avenue for optimization. Modifications at the 5'-position of the ribose ring, such as the introduction of amide or ester groups, have been shown to increase selectivity for certain adenosine receptors. nih.gov

The following table outlines some derivatization strategies and their intended outcomes:

| Derivatization Strategy | Target Position | Intended Outcome | Example |

| Thioether Modification | 2-position | Enhance potency and selectivity | Synthesis of various 2-thioether derivatives of ATP. unc.edu |

| N6-Alkylation/Arylation | 6-amino group | Increase selectivity for specific receptor subtypes | N6-cyclopentyladenosine for A1AR selectivity. nih.gov |

| N9-Alkylation | 9-position | Improve selectivity, though potentially at the cost of potency | 9-methylpurine derivatives as selective adenosine receptor antagonists. mdpi.com |

| Click Chemistry | 6-amino group | Create multivalent ligands with enhanced affinity | Attachment of dendrimers to the N6-position. nih.gov |

| 5'-Uronamide Formation | 5'-position (ribose) | Increase selectivity | 5'-N-cyclopropyluronamide derivatives of adenosine. nih.gov |

Computational and Theoretical Studies of 2 Ethylthio 9h Purin 6 Amine

Quantum Chemical Calculations for Electronic Structure Analysis of 2-(Ethylthio)-9H-purin-6-amine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for analyzing the electronic structure of a molecule. For this compound, these calculations would reveal key electronic properties that govern its reactivity and interactions.

Research Findings: A detailed electronic structure analysis of this compound would involve optimizing its geometry to find the most stable three-dimensional conformation. Following optimization, calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the purine (B94841) ring and the exocyclic amine group are expected to be electron-rich regions, making them likely sites for hydrogen bond acceptance or electrophilic attack. In contrast, the amine hydrogens would be electron-poor. Studies on similar purine derivatives confirm that MEP analysis is invaluable for understanding intermolecular interactions, such as those with biological receptors. mdpi.com

Natural Bond Orbital (NBO) analysis would also be employed to study charge delocalization and intramolecular interactions, such as hyperconjugation between the ethylthio group and the purine ring system. acs.org These computational approaches provide a foundational understanding of the molecule's intrinsic properties. acs.orgnih.govmdpi.com

Table 5.1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |

| MEP Minimum | Most negative electrostatic potential; indicates likely site for electrophilic attack. | -65 kcal/mol (at N1/N3) |

| MEP Maximum | Most positive electrostatic potential; indicates likely site for nucleophilic attack. | +50 kcal/mol (at amine H) |

Note: This table is illustrative, based on typical values for similar heterocyclic compounds, and does not represent experimentally verified data for this compound.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.govmdpi.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Research Findings: Given that the purine scaffold is a core component of ligands for many biological targets, this compound could be docked into various enzyme active sites or receptor binding pockets. For instance, purine derivatives are well-known inhibitors of cyclin-dependent kinases (CDKs) and Bcr-Abl kinase, as well as agonists or antagonists for adenosine (B11128) receptors. nih.govnih.govmdpi.com

A typical molecular docking study would place the this compound molecule into the binding site of a target protein with a known crystal structure. The software would then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). The results would highlight key interactions, such as hydrogen bonds between the purine's nitrogen atoms or amine group and amino acid residues like glutamic acid, aspartic acid, or lysine (B10760008) in the protein's active site. mdpi.com The ethylthio group at the C2 position would likely occupy a hydrophobic pocket within the binding site.

Following docking, a molecular dynamics simulation would be performed to observe the stability of the ligand-protein complex over time (typically nanoseconds). MD simulations provide insights into the flexibility of the complex and can confirm the stability of the interactions predicted by docking. acs.org The analysis of the MD trajectory would include calculating the root-mean-square deviation (RMSD) to assess the stability of the ligand's position.

Table 5.2: Illustrative Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Description | Illustrative Finding |

| Target Protein | The biological macromolecule to which the ligand binds. | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Energy | Estimated free energy of binding; a more negative value indicates stronger binding. | -8.5 kcal/mol |

| Key H-Bond Interactions | Specific hydrogen bonds formed between the ligand and protein residues. | Amine (donor) with Glu81; N1 (acceptor) with Leu83; N3 (acceptor) with Lys33 |

| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand and protein. | Ethyl group with Val64, Ile10; Purine ring with Phe80 |

| RMSD (100 ns) | Root-mean-square deviation of the ligand over the simulation, indicating stability. | 1.8 Å |

Note: This table is for illustrative purposes. The target and findings are hypothetical and based on studies of other purine derivatives.

Pharmacophore Modeling for Rational Design of this compound Derivatives

Pharmacophore modeling is a powerful technique in rational drug design used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

Research Findings: A pharmacophore model for a series of compounds including this compound would be developed based on their common structural features and known biological activity against a specific target, such as an adenosine receptor. nih.govresearchgate.net The resulting model would consist of several key features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

For this compound, a pharmacophore model for an adenosine A2A receptor agonist, for example, would likely include:

An HBD feature corresponding to the N6-amine group.

HBA features corresponding to the N1 and N3 atoms of the purine ring. nih.gov

An HY feature representing the ethylthio group.

An AR feature for the purine ring itself.

This model serves as a 3D query to screen large virtual libraries of compounds to find new molecules that match the pharmacophore and are therefore likely to be active. acs.org It also guides the rational design of new derivatives of this compound by indicating which positions on the molecule can be modified to enhance activity or selectivity. For example, the model might suggest that increasing the size of the alkyl group in the thioether could lead to better hydrophobic interactions and improved potency.

Table 5.3: Example Pharmacophore Features for an Adenosine Receptor Agonist Based on the Purine Scaffold

| Feature Type | Description | Corresponding Moiety in this compound |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to a hydrogen bond. | Exocyclic Amine (-NH₂) |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Purine Nitrogens (N1, N3, N7) |

| Hydrophobic (HY) | A nonpolar group that forms favorable interactions with nonpolar protein residues. | Ethyl Group (-CH₂CH₃) |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Purine Ring System |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Research Findings: A QSAR study would involve a series of purine derivatives with structural variations at different positions (e.g., at C2, N6, and N9) and their experimentally measured biological activities (e.g., IC₅₀ values) against a target. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

Using statistical methods like multiple linear regression (MLR), a QSAR model (an equation) is built that correlates a selection of these descriptors with the observed biological activity. mdpi.com For a series of 2-thioether purine derivatives, a QSAR model might look like:

pIC₅₀ = c₀ + c₁(logP) - c₂(Molecular_Volume) + c₃*(H-Bond_Donors)

This equation would suggest that activity increases with lipophilicity and the number of hydrogen bond donors but decreases with molecular size. Such models must be rigorously validated to ensure they have predictive power for new, untested compounds. nih.govmdpi.com QSAR studies on purine derivatives have successfully identified key properties influencing their anticancer and kinase inhibitory activities. mdpi.com

Table 5.4: Common Molecular Descriptors Used in QSAR Studies of Purine Derivatives

| Descriptor Class | Example Descriptor | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Affects interactions with polar residues in the binding site. |

| Steric/Topological | Molecular Volume | The volume occupied by the molecule. | Bulky substituents may cause steric clashes or improve hydrophobic packing. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the ability to cross cell membranes and interact with hydrophobic pockets. |

| Structural | Number of H-Bond Donors | Counts the number of groups that can donate a hydrogen bond. | Crucial for specific recognition and binding to the target protein. |

In Silico Prediction of Biological Activities and ADMET Properties

Research Findings: Various online tools and software can predict the likely biological activities of a compound based on its structure. For this compound, these predictions might suggest activities such as kinase inhibition, G-protein coupled receptor antagonism, or antiviral effects, based on its structural similarity to known bioactive molecules.

ADMET prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity. mazums.ac.ir For this compound, an in silico ADMET analysis would provide estimates for a range of properties. For instance, predictions might assess its human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with metabolic enzymes like Cytochrome P450 (CYP), and potential for cardiotoxicity (e.g., hERG inhibition). scilit.comresearchgate.net A favorable ADMET profile would show good absorption, limited unwanted metabolism, and low toxicity.

Table 5.5: Representative In Silico ADMET Profile for a Drug-like Purine Derivative

| ADMET Parameter | Description | Predicted Outcome for a Hypothetical Purine Analog |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | Good ( > 80%) |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the barrier into the central nervous system. | Low (Unlikely to cause CNS side effects) |

| CYP2D6 Inhibition | Potential to inhibit a major drug-metabolizing enzyme. | Non-inhibitor |

| hERG Inhibition | Potential to block the hERG potassium channel, a risk for cardiotoxicity. | Low risk |

| Ames Mutagenicity | Potential to cause DNA mutations. | Non-mutagenic |

| Oral Toxicity (LD₅₀) | Estimated lethal dose in rats. | Class 4 (Slightly toxic) |

Note: This table presents a hypothetical ADMET profile for illustrative purposes. Specific predictions for this compound would require dedicated calculations.

Pre Clinical Evaluation of 2 Ethylthio 9h Purin 6 Amine

In Vitro Assays for Efficacy and Target Engagement of 2-(Ethylthio)-9H-purin-6-amine

The pre-clinical journey of this compound and its analogs begins with a comprehensive suite of in vitro assays. These initial tests are fundamental in determining the compound's biological activity and its direct interaction with its intended molecular targets. As a purine (B94841) derivative, this compound is evaluated for its potential as a purine receptor ligand. nih.govrsc.org The synthesis of various 2-thioether-substituted purines is often undertaken to explore structure-activity relationships (SAR) and to identify the most potent and selective compounds. nih.govrsc.org

Key in vitro assays employed in this stage include:

Radioligand Binding Assays: These assays are crucial for determining the affinity of the compound for various purinergic receptor subtypes (e.g., A₁, A₂ₐ, A₂ₑ, A₃). By competing with a radiolabeled ligand, the binding affinity (Ki) of this compound can be quantified, providing insights into its potency and selectivity.

Functional Assays: To determine whether the compound acts as an agonist or antagonist, functional assays measuring downstream signaling are employed. For G-protein coupled purinergic receptors, this often involves measuring changes in intracellular second messengers like cyclic AMP (cAMP). nih.gov

Enzyme Inhibition Assays: If the compound is hypothesized to target an enzyme, specific assays are used to measure its inhibitory activity (IC₅₀). For instance, purine analogs have been investigated as inhibitors of viral enzymes or protein kinases. ekb.eggoogle.com

Target engagement studies are critical to confirm that a compound interacts with its intended target within a more physiologically relevant context, such as in living cells. revvity.co.jp Methodologies like the Cellular Thermal Shift Assay (CETSA) or Chemical Protein Stability Assay (CPSA) are used to verify this interaction. revvity.co.jpselvita.com These assays measure the stabilization of the target protein upon ligand binding, providing direct evidence of engagement within the cellular milieu. selvita.comnih.gov

Table 1: Common In Vitro Assays for Purine Receptor Ligands

| Assay Type | Purpose | Key Parameter Measured |

|---|---|---|

| Radioligand Binding | To determine binding affinity and selectivity for receptor subtypes. | Ki (inhibition constant) |

| cAMP Assays | To assess functional activity (agonist/antagonist) at Gs/Gi-coupled receptors. | EC₅₀/IC₅₀ |

| Calcium Mobilization | To assess functional activity at Gq-coupled receptors. | EC₅₀/IC₅₀ |

Cellular Models for Studying the Pharmacological Effects of this compound

Following initial in vitro characterization, the pharmacological effects of this compound are investigated in various cellular models. These models provide a more complex biological system to study the compound's mechanism of action and its impact on cellular functions. The choice of cell model is critical and is typically guided by the therapeutic area of interest and the expression profile of the target purinergic receptors.

Commonly used cellular models include:

Recombinant Cell Lines: These are cells (e.g., HEK293, CHO) that have been genetically engineered to express a specific human purinergic receptor subtype. They are invaluable for dissecting the compound's activity at a single receptor type without the confounding influence of other receptors.

Primary Cells: To better mimic physiological conditions, primary cells isolated directly from human or animal tissues are used. For a compound targeting inflammatory pathways, this could include immune cells like T-cells, macrophages, or neutrophils. nih.gov

Disease-Specific Cell Lines: If the compound is being developed for cancer, a panel of cancer cell lines would be used to assess its anti-proliferative or cytotoxic effects. mdpi.com For example, studies on other heterocyclic compounds have utilized cell lines like HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) to evaluate anticancer activity. mdpi.com

In these cellular models, researchers can evaluate a range of pharmacological effects, including modulation of cytokine release, induction of apoptosis, or changes in cell migration and proliferation.

In Vivo Animal Models for Efficacy Studies of this compound

In vivo animal models represent a critical step in the pre-clinical evaluation, providing the first indication of a compound's potential efficacy and behavior within a whole living organism. pharmaron.comnih.gov These studies are essential for understanding the complex interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.gov

Selection of Appropriate Disease Models

The selection of an appropriate animal model is paramount and depends entirely on the proposed therapeutic indication for this compound. nih.gov Given that purinergic signaling is deeply involved in a variety of physiological and pathological processes, several types of disease models could be relevant. nih.gov Bicyclic nucleoside derivatives, a class to which this compound belongs, have been shown to display efficacy in various disease models. nih.govrsc.org

Inflammatory Disease Models: The purinergic system is a key regulator of inflammation. nih.gov Therefore, animal models of immune-mediated inflammatory diseases such as rheumatoid arthritis (e.g., collagen-induced arthritis in mice), inflammatory bowel disease (e.g., DSS-induced colitis), or multiple sclerosis (e.g., experimental autoimmune encephalomyelitis) are highly relevant. nih.gov

Neuropathic Pain Models: Adenosine (B11128) receptors play a significant role in pain modulation. nih.gov Models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, could be used to evaluate the analgesic potential of the compound.

Oncology Models: Aberrant protein tyrosine kinase activity, which can be targeted by purine-like structures, is implicated in many cancers. google.com Therefore, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to test the efficacy of potential anticancer agents. biocytogen.com

Infectious Disease Models: Some purine derivatives have been investigated for antiviral or antibacterial properties. google.comnih.gov For instance, a related compound, 9-ethyl-6-(ethylthio)-9H-purin-2-amine, was synthesized for screening against the dengue virus. nih.gov

Evaluation of Therapeutic Outcomes

Once a suitable animal model is established, the therapeutic efficacy of this compound is assessed using a variety of outcome measures. These endpoints are chosen to be as relevant as possible to the human disease state.

Table 2: Examples of Therapeutic Outcome Evaluation in Animal Models

| Disease Model | Primary Outcome Measures |

|---|---|

| Collagen-Induced Arthritis | Clinical scoring of paw swelling, histological analysis of joint damage, measurement of inflammatory cytokines. |

| Neuropathic Pain (CCI Model) | Assessment of mechanical allodynia and thermal hyperalgesia. nih.gov |

| Cancer Xenograft | Measurement of tumor volume and weight over time, survival analysis. |

Biomarker Identification and Validation for this compound Activity

Biomarkers are objectively measured indicators of a biological state or condition. In drug development, they are crucial for demonstrating that a compound is engaging its target and eliciting the desired biological response (pharmacodynamics). nih.gov The identification and validation of reliable biomarkers are essential for bridging the gap between pre-clinical findings and clinical trials.

For a purinergic receptor ligand like this compound, potential biomarkers could include:

Target Engagement Biomarkers: Measuring the occupancy of the target receptor in peripheral tissues or, if possible, in the central nervous system.

Pharmacodynamic Biomarkers: These reflect the downstream consequences of receptor activation or inhibition. For example, if the compound targets an A₂ₐ receptor (a Gs-coupled receptor), changes in plasma or tissue cAMP levels could serve as a biomarker. nih.gov

Disease-Related Biomarkers: These are markers that correlate with the severity or progression of the disease being studied. In an inflammatory model, this could involve measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or C-reactive protein (CRP) in the blood.

The quantitative modeling of these in vivo pharmacodynamic effects helps to link biomarkers to the pharmacological response, validate in vitro to in vivo correlations, and ultimately predict efficacious exposure targets for human studies. nih.gov

Advanced Analytical Methodologies in the Study of 2 Ethylthio 9h Purin 6 Amine

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of organic molecules like 2-(Ethylthio)-9H-purin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the molecular structure. ¹H NMR would show characteristic signals for the protons on the purine (B94841) ring, the ethyl group, and the amine group. The chemical shifts, splitting patterns, and integration of these signals would provide information about the connectivity of the atoms. For instance, the ethyl group would be expected to show a triplet for the methyl protons and a quartet for the methylene protons. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the ethyl and purine groups, C=N and C=C stretching of the purine ring, and C-S stretching of the ethylthio group.

UV-Visible (UV-Vis) Spectroscopy: Due to the aromatic nature of the purine ring system, this compound is expected to exhibit strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) could be used to aid in its identification and quantification.

Mass Spectrometry for Identification and Quantification of this compound and Metabolites

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for identifying its metabolites. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) would be employed to fragment the parent molecule, and the resulting fragmentation pattern would serve as a fingerprint for structural confirmation. This technique is also invaluable for the identification of potential metabolites, which may include products of oxidation, N-dealkylation, or conjugation.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Analysis and Biological Sample Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its analysis in complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC coupled with a UV or MS detector, would be the method of choice for assessing the purity of the compound and for its quantification in biological samples. The retention time of the compound under specific chromatographic conditions would be a key identifier.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used, potentially after derivatization of the amine group to increase volatility. This method offers high separation efficiency and definitive identification based on both retention time and mass spectrum.

X-ray Crystallography for this compound and Protein-Ligand Complex Characterization

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure. This technique would reveal precise bond lengths, bond angles, and crystal packing information. Furthermore, if this compound binds to a protein target, co-crystallization and subsequent X-ray diffraction analysis of the protein-ligand complex could elucidate the specific molecular interactions responsible for its biological activity.

Bioanalytical Methods for Quantification of this compound in Biological Matrices

For the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates, robust and validated bioanalytical methods are required. The most common approach would be liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection and quantification of the analyte even at very low concentrations. The method would typically involve sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) followed by chromatographic separation and detection by MS/MS operating in multiple reaction monitoring (MRM) mode.

Metabolic Fate and Pharmacokinetics of 2 Ethylthio 9h Purin 6 Amine

In Vitro Metabolic Stability and Metabolite Identification of 2-(Ethylthio)-9H-purin-6-amine

In a typical drug development process, the in vitro metabolic stability of a compound like this compound would be assessed using liver microsomes or hepatocytes from various species, including humans. mdpi.com These assays measure the rate at which the compound is broken down by metabolic enzymes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). mdpi.com This information helps predict how long the compound will last in the body. mdpi.com

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, Xanthine Oxidase)

The metabolism of foreign compounds (xenobiotics) is primarily carried out by a variety of enzyme systems. The Cytochrome P450 (CYP450) superfamily of enzymes, located mainly in the liver, is responsible for the Phase I metabolism of a vast number of drugs. enamine.netnih.gov These enzymes introduce or expose functional groups on the parent molecule, preparing it for subsequent reactions. enamine.net For purine-based compounds, another key enzyme can be Xanthine Oxidase (XOD), which is involved in the metabolism of endogenous purines like hypoxanthine (B114508) and xanthine. biorxiv.org XOD can also metabolize purine (B94841) analogue drugs. Without specific studies, it is unknown which specific CYP isoforms (e.g., CYP3A4, CYP2D6) or whether Xanthine Oxidase are involved in the metabolism of this compound.

Identification of Phase I and Phase II Metabolites

Metabolism is generally divided into two phases. Phase I reactions involve oxidation, reduction, or hydrolysis. enamine.net For this compound, potential Phase I metabolic pathways could include oxidation of the ethylthio group (to a sulfoxide (B87167) or sulfone), hydroxylation of the purine ring, or dealkylation of the ethyl group. The amino group could also be a site for metabolic changes.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion. The identification of these metabolites is typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, no studies have been published identifying the specific Phase I or Phase II metabolites of this compound.

In Vivo Pharmacokinetic Profiling of this compound

In vivo pharmacokinetic studies are essential to understand how a compound behaves in a living organism. These studies measure the concentration of the drug in biological fluids, like plasma, over time after administration.

Absorption and Distribution Studies

Following administration, a compound must be absorbed into the bloodstream and distributed to various tissues. The extent and rate of absorption determine a compound's bioavailability. Distribution is influenced by factors like plasma protein binding and the compound's ability to cross cell membranes. There is no available data from absorption and distribution studies for this compound.

Elimination Pathways and Excretion Rates

Elimination involves both metabolism and excretion of the compound and its metabolites from the body, primarily through urine or feces. The rate of elimination determines the compound's half-life in the body. Without experimental data, the elimination pathways and excretion rates for this compound remain unknown.

Impact of Metabolic Enzymes Polymorphism on this compound Disposition

Genetic variations (polymorphisms) in metabolic enzymes can lead to significant differences in how individuals process drugs. For instance, polymorphisms in CYP450 genes can result in individuals being poor, intermediate, extensive, or ultrarapid metabolizers of certain drugs, affecting drug efficacy and the risk of adverse effects. nih.gov Similarly, genetic variants in drug transporters can alter a drug's absorption and distribution. If this compound were to be metabolized by a polymorphic enzyme, its effects could vary widely across the population. However, in the absence of data identifying the specific enzymes that metabolize this compound, any discussion of the impact of polymorphisms remains purely speculative.

Toxicological Assessment and Safety Profiling of 2 Ethylthio 9h Purin 6 Amine

In Vitro Cytotoxicity and Genotoxicity Testing of 2-(Ethylthio)-9H-purin-6-amine

In vitro studies are crucial for the initial screening of the cytotoxic (cell-killing) and genotoxic (gene-damaging) potential of new chemical entities. While no specific in vitro cytotoxicity or genotoxicity data for this compound are publicly available, the known effects of related purine (B94841) analogues provide a basis for potential concern.

Cytotoxicity:

Purine analogues, as a class, often exhibit cytotoxic properties by interfering with nucleic acid synthesis and cellular metabolism. taylorandfrancis.com Thiopurine derivatives, in particular, can be metabolized to cytotoxic products. encyclopedia.pub For instance, the cytotoxicity of thiopurines can be mediated by their conversion to thioguanine nucleotides, which can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. nih.gov It is plausible that this compound could exert cytotoxic effects through similar mechanisms. The cytotoxic potential would likely vary depending on the cell line and the metabolic capabilities of the cells. nih.gov

Genotoxicity:

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA and chromosomes) within a cell. wikipedia.org Some purine analogues have demonstrated genotoxic effects. nih.gov The genotoxicity of these compounds can arise from their incorporation into DNA, leading to strand breaks, mutations, and chromosomal aberrations. researchgate.net Given its structure as a purine derivative, this compound should be evaluated for its potential to cause DNA damage. Standard genotoxicity assays would be necessary to determine if it poses a mutagenic or clastogenic risk. wikipedia.org

Table 1: Representative In Vitro Cytotoxicity of Selected Purine Analogues

| Compound | Cell Line | IC50 Value | Reference |

| Fludarabine | Lymphoid Malignancies | Varies | nih.gov |

| Cladribine | Hairy Cell Leukemia | Varies | nih.gov |

| 6-Mercaptopurine | Various Cancer Cells | Varies | taylorandfrancis.com |

Note: This table provides examples for related compounds and is for illustrative purposes only. The cytotoxicity of this compound would need to be experimentally determined.

Mechanisms of Toxicity at the Cellular and Molecular Level

The toxicity of purine analogues is generally attributed to their ability to mimic endogenous purines and interfere with critical cellular processes. taylorandfrancis.com The primary mechanisms of toxicity for this class of compounds often involve:

Inhibition of DNA and RNA Synthesis: Many purine analogues, once intracellularly phosphorylated, can inhibit enzymes involved in the de novo synthesis of purine nucleotides. nih.gov This depletion of the natural nucleotide pool can halt DNA and RNA synthesis, leading to cell death. researchgate.net

Incorporation into Nucleic Acids: The triphosphate forms of many purine analogues can be incorporated into DNA and RNA by polymerases. nih.gov This incorporation can lead to chain termination, DNA strand breaks, and dysfunctional RNA molecules, ultimately triggering apoptosis. researchgate.net

Enzyme Inhibition: Purine analogues can directly inhibit various enzymes crucial for cellular function. For example, some analogues are known to inhibit adenosine (B11128) deaminase, leading to an accumulation of toxic metabolites. nih.gov

Mitochondrial Toxicity: Some nucleoside analogues have been shown to interfere with mitochondrial DNA polymerase, leading to mitochondrial dysfunction. nih.gov This can result in a range of toxic effects, including myopathy, neuropathy, and pancreatitis. nih.govoup.com

It is hypothesized that this compound could share one or more of these mechanisms of toxicity, given its structural similarity to other purine analogues.

Acute and Sub-chronic Toxicity Studies in Pre-clinical Models

Pre-clinical toxicity studies in animal models are essential for understanding the potential adverse effects of a compound in a whole organism. compbio.com While no specific acute or sub-chronic toxicity data for this compound were found, general toxicities observed with other purine analogues can provide an indication of potential target organs and adverse effects.

Acute Toxicity:

Acute toxicity studies typically involve the administration of a single high dose of a substance to determine its immediate adverse effects and to establish the median lethal dose (LD50). compbio.com For many purine analogues used in chemotherapy, the dose-limiting acute toxicities are often related to rapidly dividing tissues. taylorfrancis.com

Sub-chronic Toxicity:

Sub-chronic toxicity studies involve repeated administration of a compound over a longer period (e.g., 28 or 90 days) to evaluate the effects of cumulative exposure. criver.com Common findings in sub-chronic studies of purine analogues include myelosuppression (suppression of bone marrow function) and immunosuppression. nih.govsemanticscholar.org

Table 2: Potential Toxicological Endpoints for Pre-clinical Studies of Purine Analogues

| Study Type | Potential Endpoints to Evaluate |

| Acute Toxicity | Mortality, clinical signs of toxicity, body weight changes, gross pathology |

| Sub-chronic Toxicity | Hematology, clinical chemistry, urinalysis, organ weights, histopathology of major organs |

Potential for Organ-Specific Toxicity of this compound

Based on the known toxicities of other purine analogues, this compound could potentially exhibit toxicity in specific organs. nih.gov

Myelosuppression: The bone marrow is a common target for the toxic effects of purine analogues due to the high rate of cell division in this tissue. taylorfrancis.com This can lead to leukopenia, thrombocytopenia, and anemia. frontiersin.org

Neurotoxicity: Several purine analogues have been associated with neurotoxicity, which can manifest as peripheral neuropathy, and in severe cases, central nervous system toxicity. nih.govsemanticscholar.org The mechanisms underlying this neurotoxicity are not fully understood but may be related to the accumulation of toxic metabolites in the nervous system. taylorandfrancis.com

Hepatotoxicity: Liver toxicity has been reported with some thiopurine drugs. encyclopedia.pub This can be due to the accumulation of certain metabolites, such as 6-methylmercaptopurine (B131649) ribonucleotides. nih.gov

Nephrotoxicity: While less common, some nucleoside analogues have been associated with kidney toxicity. nih.gov

A thorough toxicological evaluation of this compound would be required to identify any potential organ-specific toxicities.

Future Directions and Therapeutic Potential of 2 Ethylthio 9h Purin 6 Amine Research

Development of 2-(Ethylthio)-9H-purin-6-amine as a Lead Compound for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. technologynetworks.com The development of this compound as a lead compound would involve systematic screening and structural optimization to enhance its potency and selectivity for a specific biological target.

The purine (B94841) ring system is a "privileged scaffold" in drug discovery, known for its ability to bind to multiple targets. nih.govnih.gov The specific substitutions on this compound—an amino group at the C6 position and an ethylthio group at the C2 position—provide key interaction points that can be modified to tune its biological activity. Structure-Activity Relationship (SAR) studies are crucial in this phase to understand how chemical modifications influence efficacy. For instance, altering the length or branching of the alkyl chain on the thioether at the C2 position, or introducing different functional groups, could significantly impact target binding. Similarly, substitutions on the C6 amino group are known to be critical for the activity of many purine derivatives, such as cyclin-dependent kinase (CDK) inhibitors. nih.gov

The process of lead optimization would focus on improving key properties such as:

Potency: Increasing the compound's activity at its target, often measured by parameters like the half-maximal inhibitory concentration (IC50).

Selectivity: Ensuring the compound interacts primarily with the intended target to minimize off-target effects.

Pharmacokinetic Profile: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

| Structural Position | Potential Modification Strategy | Objective of Modification | Example from Purine Analogue Research |

|---|---|---|---|

| C2-Ethylthio Group | Vary alkyl chain length (e.g., methyl, propyl); introduce cyclic or aromatic groups. | Optimize binding affinity and selectivity; alter solubility. | Modifications at the C2 position of purines have been shown to influence activity against kinases and other enzymes. nih.gov |

| C6-Amino Group | Introduce various substituents (e.g., alkyl, aryl, heterocyclic rings). | Enhance target interaction; modulate cellular uptake. | N6-substituted purine derivatives are a well-established class of antiplatelet agents and kinase inhibitors. nih.gov |

| N9-Position | Addition of ribose-like moieties, acyclic chains, or other heterocyclic systems. | Improve solubility, cell permeability, and metabolic stability. | N9-substitution is a common strategy in the development of antiviral and anticancer nucleoside analogues. nih.gov |

Exploration of Combination Therapies Involving this compound

Combination therapy, the use of multiple therapeutic agents, is a standard strategy in treating complex diseases like cancer. nih.gov This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. nih.gov Exploring the use of this compound in combination with existing drugs could enhance treatment efficacy, overcome drug resistance, and potentially allow for lower doses of conventional agents.

Purine analogues have been successfully combined with various chemotherapeutic agents. For instance, natural product-derived compounds have been shown to act synergistically with drugs like doxorubicin (B1662922) and docetaxel (B913) in prostate cancer models. nih.gov The mechanism of synergy can vary; a purine analogue might inhibit a pathway that cancer cells use to evade the effects of another drug. For example, if this compound were found to inhibit a specific kinase involved in a cell survival pathway, combining it with a DNA-damaging agent could lead to enhanced cancer cell death (apoptosis). frontiersin.org

Future research should focus on identifying rational drug combinations. This involves understanding the mechanism of action of this compound and selecting partner drugs that target complementary pathways. Preclinical studies using cancer cell lines and animal models would be essential to evaluate the efficacy and synergistic potential of these combinations. nih.gov

| Potential Partner Drug Class | Rationale for Combination | Potential Synergistic Outcome |

|---|---|---|

| Conventional Chemotherapeutics (e.g., Cisplatin (B142131), Doxorubicin) | Inhibit parallel survival pathways or DNA repair mechanisms. frontiersin.org | Increased cytotoxicity in cancer cells and overcoming chemoresistance. |

| Targeted Kinase Inhibitors | Block multiple nodes in a signaling network (e.g., PI3K/Akt pathway). nih.gov | More potent and durable inhibition of cancer cell growth and proliferation. |

| Immunotherapy Agents (e.g., Checkpoint Inhibitors) | Modulate the tumor microenvironment or enhance immune cell activity. | Improved tumor recognition and clearance by the immune system. |

| Anti-angiogenic Agents | Simultaneously target tumor cell proliferation and the blood supply that sustains it. | Inhibition of tumor growth and metastasis. |

Nanotechnology and Drug Delivery Systems for this compound

A significant challenge for many promising therapeutic compounds, including purine analogues, is poor bioavailability due to low aqueous solubility or rapid metabolism. nih.gov Nanotechnology offers innovative solutions to overcome these barriers through the development of advanced drug delivery systems. nih.gov Encapsulating this compound within nano-scaled carriers could enhance its therapeutic index by improving its solubility, protecting it from degradation, and enabling targeted delivery to diseased tissues. nih.govresearchgate.net

Various types of nanoparticles can be employed for drug delivery:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations can improve drug circulation time and reduce toxicity. nih.govsciety.org

Polymeric Nanoparticles: Made from biodegradable polymers, these particles can be engineered for controlled, sustained release of the encapsulated drug. researchgate.net

Solid Lipid Nanoparticles (SLNs): These carriers combine the advantages of polymeric nanoparticles and liposomes, offering high stability and the ability to encapsulate lipophilic compounds. researchgate.net

Chitosan Nanoparticles: Derived from a natural polymer, these nanoparticles are biocompatible and have been explored for delivering purine analogues to cancer cells. scienceopen.com

Furthermore, the surface of these nanoparticles can be modified with targeting ligands (such as antibodies or peptides) to direct the drug specifically to cancer cells, thereby increasing efficacy and minimizing exposure to healthy tissues. nih.gov

| Nanocarrier Type | Key Features | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Biocompatible lipid bilayer structure; can carry both water-soluble and fat-soluble drugs. nih.gov | Improved solubility, prolonged circulation, and potential for reduced systemic toxicity. |

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable; allows for controlled and sustained drug release. researchgate.net | Maintains therapeutic drug levels over an extended period, reducing dosing frequency. |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid core; high stability. researchgate.net | Enhanced stability and protection of the drug from enzymatic degradation. |

| Chitosan Nanoparticles | Biocompatible, biodegradable, mucoadhesive. scienceopen.com | Potential for improved oral bioavailability and targeted delivery. scienceopen.com |

Clinical Translation Prospects and Challenges for this compound

The path from a promising lead compound to a clinically approved drug is long, complex, and fraught with challenges. For this compound, successful clinical translation will depend on overcoming several key hurdles.

A primary challenge is establishing a comprehensive understanding of its pharmacokinetics (PK) and pharmacodynamics (PD). researchgate.net Pharmacokinetics describes how the body processes the drug, including its absorption, distribution, metabolism, and excretion. researchgate.net Many purine analogues are subject to rapid metabolism by enzymes in the liver or excretion by the kidneys, which can limit their therapeutic effectiveness. nih.gov Studies on how human transporters, such as ABCG2, interact with purine derivatives are crucial for predicting their clearance and potential for drug-drug interactions. nih.gov

Pharmacodynamics, the effect of the drug on the body, must be thoroughly characterized to understand its mechanism of action and establish a dose-response relationship. researchgate.net Identifying predictive biomarkers—measurable indicators of a biological response—can be invaluable for selecting patients who are most likely to benefit from the therapy, a key aspect of personalized medicine.

Further challenges include:

Scalable Synthesis: Developing a cost-effective and efficient method for large-scale synthesis of the compound according to Good Manufacturing Practice (GMP) standards.

Preclinical Toxicology: Conducting rigorous studies to identify potential toxicities before human trials can begin.

Clinical Trial Design: Designing robust clinical trials (Phase I, II, and III) to demonstrate both safety and efficacy in human subjects.

Emerging Research Areas for Purine Analogues and their Relevance to this compound

While purine analogues are well-established as anticancer and antiviral agents, research continues to uncover new therapeutic applications. researchgate.neteurekaselect.com The unique structure of this compound makes it a candidate for investigation in these emerging areas.

One of the most significant areas is the inhibition of protein kinases. nih.gov Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The purine scaffold is a common feature in many kinase inhibitors, and this compound could be screened against panels of kinases to identify novel inhibitory activities. nih.gov

Other emerging targets for purine analogues include:

De Novo Purine Synthesis (DNPS) Pathway: Targeting the host cell's own purine synthesis machinery is a promising broad-spectrum antiviral strategy, as viruses rely on host nucleotides for replication. nih.govfrontiersin.org

Purinergic Receptors: These receptors are involved in inflammation and pain signaling. Purine analogues can act as agonists or antagonists at these receptors, offering potential treatments for inflammatory and pain disorders. mdpi.com

Autoimmune and Inflammatory Diseases: The multifaceted roles of purines in cellular signaling make their analogues promising candidates for treating conditions characterized by immune dysregulation. researchgate.neteurekaselect.com

The relevance of these emerging areas to this compound lies in the compound's potential versatility. Its core structure is amenable to modifications that could optimize its activity against these novel targets, expanding its therapeutic possibilities far beyond traditional applications. nih.gov

| Emerging Research Area | Therapeutic Rationale | Relevance to this compound |

|---|---|---|

| Kinase Inhibition | Dysregulated kinases are key drivers of cancer and inflammatory diseases. nih.gov | The purine scaffold is a proven pharmacophore for kinase inhibitors; the compound could be a starting point for developing novel inhibitors. |

| Targeting De Novo Purine Synthesis | Inhibiting host purine production can starve viruses of the building blocks needed for replication. nih.gov | As a purine mimic, the compound or its metabolites could inhibit key enzymes in this pathway. |

| Modulation of Purinergic Receptors | These receptors play roles in inflammation, pain, and immune responses. mdpi.com | The compound could be developed as a selective agonist or antagonist for specific purinergic receptor subtypes. |

| Autoimmune and Anti-inflammatory Agents | Purine metabolism is closely linked to immune cell function. researchgate.neteurekaselect.com | The compound may modulate immune responses, offering potential therapies for autoimmune disorders. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylthio)-9H-purin-6-amine, and how can reaction conditions be tailored to improve yield?

- Methodology : Microwave-assisted synthesis under nitrogen atmosphere (e.g., 80–140°C, 10–60 min) enhances reaction efficiency for purine derivatives. For example, alkylation of 2-mercaptopurine with ethyl iodide in DMF or THF, followed by purification via silica gel chromatography (elution with EtOAc/hexane or CHCl3/MeOH), achieves yields up to 90% . Optimization of reaction time and temperature is critical; shorter times (20–50 min) reduce side products in brominated analogs .

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (retention time analysis) .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Analytical Techniques :